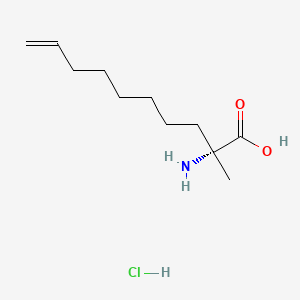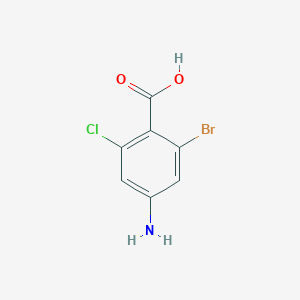
(R)-2-amino-2-methyldec-9-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-2-methyldec-9-enoic acid hydrochloride is a synthetic organic compound with the molecular formula C11H22ClNO2 It is a derivative of amino acids, characterized by the presence of an amino group, a methyl group, and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methyldec-9-enoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and amines.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-methyldec-9-enoic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
化学反応の分析
Types of Reactions
®-2-amino-2-methyldec-9-enoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids.
科学的研究の応用
®-2-amino-2-methyldec-9-enoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-amino-2-methyldec-9-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-2-amino-2-methyldec-9-enoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
2-amino-2-methylundecanoic acid: A saturated analog with a similar structure but lacking the double bond.
2-amino-2-methyl-9-decenamide: An amide derivative with different chemical reactivity.
Uniqueness
®-2-amino-2-methyldec-9-enoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical and biological properties
特性
分子式 |
C11H22ClNO2 |
|---|---|
分子量 |
235.75 g/mol |
IUPAC名 |
(2R)-2-amino-2-methyldec-9-enoic acid;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-4-5-6-7-8-9-11(2,12)10(13)14;/h3H,1,4-9,12H2,2H3,(H,13,14);1H/t11-;/m1./s1 |
InChIキー |
KFEJCXRWZOYOLU-RFVHGSKJSA-N |
異性体SMILES |
C[C@@](CCCCCCC=C)(C(=O)O)N.Cl |
正規SMILES |
CC(CCCCCCC=C)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)

![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)

![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)


![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)

![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
